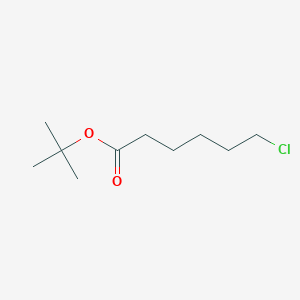
Tert-butyl 6-chlorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-chlorohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and a chlorine atom on the hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 6-chlorohexanoate can be synthesized through several methods. One common approach involves the esterification of 6-chlorohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of tert-butyl chloride and 6-chlorohexanoic acid in the presence of a base such as sodium hydroxide. This reaction also requires reflux conditions and results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chlorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 6-chlorohexanoic acid and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Catalysts: Acid or base catalysts are used for hydrolysis reactions.
Major Products Formed
Substitution: Formation of 6-chlorohexanol or other substituted derivatives.
Reduction: Formation of 6-chlorohexanol.
Hydrolysis: Formation of 6-chlorohexanoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 6-chlorohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-chlorohexanoate depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via a hydride transfer mechanism.
Comparison with Similar Compounds
Tert-butyl 6-chlorohexanoate can be compared with other similar compounds, such as:
Tert-butyl 6-bromohexanoate: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 6-fluorohexanoate: Similar structure but with a fluorine atom instead of chlorine.
Tert-butyl 6-iodohexanoate: Similar structure but with an iodine atom instead of chlorine.
These compounds share similar chemical properties but differ in reactivity and applications due to the different halogen atoms.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties make it a valuable building block in organic synthesis, and its potential for further functionalization opens up numerous possibilities for research and development.
Properties
IUPAC Name |
tert-butyl 6-chlorohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSXJUXHGWVHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














